molecular formula C7H11Cl2N3O B13494591 2-(Azetidin-3-yloxy)pyrazine dihydrochloride

2-(Azetidin-3-yloxy)pyrazine dihydrochloride

Cat. No.: B13494591
M. Wt: 224.08 g/mol
InChI Key: QEINBKOTFKAELQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azetidin-3-yloxy)pyrazine dihydrochloride is a white crystalline powder used in scientific research. It is a pyrazine derivative, possessing a heterocycle comprising a pyrazine ring and an azetidine ring. This compound is highly stable and can be easily synthesized and characterized using various analytical methods.

Preparation Methods

The synthesis of 2-(Azetidin-3-yloxy)pyrazine dihydrochloride involves the reaction of azetidine with pyrazine under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or methanol. The product is then purified through recrystallization to obtain the dihydrochloride salt.

Chemical Reactions Analysis

2-(Azetidin-3-yloxy)pyrazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the azetidine ring can be substituted with other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(Azetidin-3-yloxy)pyrazine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of biological processes and as a tool in biochemical assays.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yloxy)pyrazine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(Azetidin-3-yloxy)pyrazine dihydrochloride can be compared with other similar compounds, such as:

    2-(Azetidin-3-yloxy)pyrazine hydrochloride: This compound is similar in structure but differs in its salt form.

    2-(Azetidin-3-yloxy)pyrazine: This compound lacks the dihydrochloride salt and may have different solubility and stability properties.

The uniqueness of this compound lies in its stability and ease of synthesis, making it a valuable tool in various research applications.

Properties

Molecular Formula

C7H11Cl2N3O

Molecular Weight

224.08 g/mol

IUPAC Name

2-(azetidin-3-yloxy)pyrazine;dihydrochloride

InChI

InChI=1S/C7H9N3O.2ClH/c1-2-10-7(5-8-1)11-6-3-9-4-6;;/h1-2,5-6,9H,3-4H2;2*1H

InChI Key

QEINBKOTFKAELQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OC2=NC=CN=C2.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.